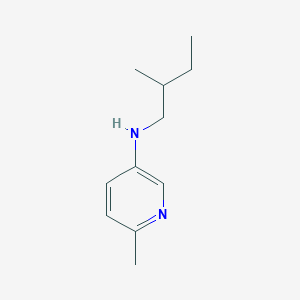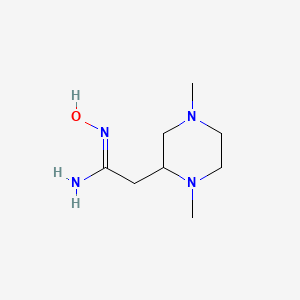![molecular formula C11H13NS2 B15274234 N-[2-(Methylsulfanyl)ethyl]-1-benzothiophen-7-amine](/img/structure/B15274234.png)
N-[2-(Methylsulfanyl)ethyl]-1-benzothiophen-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Methylsulfanyl)ethyl]-1-benzothiophen-7-amine is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound features a methylsulfanyl group attached to an ethyl chain, which is further connected to the benzothiophene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Methylsulfanyl)ethyl]-1-benzothiophen-7-amine can be achieved through various synthetic routes. One common method involves the alkylation of benzothiophene derivatives with 2-(methylsulfanyl)ethylamine. This reaction typically requires the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the amine, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(Methylsulfanyl)ethyl]-1-benzothiophen-7-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Alkylated or acylated derivatives
Aplicaciones Científicas De Investigación
N-[2-(Methylsulfanyl)ethyl]-1-benzothiophen-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[2-(Methylsulfanyl)ethyl]-1-benzothiophen-7-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzothiophene core can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-N-[2-(methylsulfanyl)ethyl]-1-piperidinesulfonamide
- 2-Methylsulfanyl-1,4-dihydropyrimidines
- N-[2-(Methylsulfanyl)ethyl]-1-(2-piperidinyl)methanesulfonamide
Uniqueness
N-[2-(Methylsulfanyl)ethyl]-1-benzothiophen-7-amine is unique due to its benzothiophene core, which imparts distinct chemical and biological properties. The presence of the methylsulfanyl group enhances its reactivity and potential for forming diverse derivatives. Compared to similar compounds, it offers a unique combination of structural features that can be exploited for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H13NS2 |
|---|---|
Peso molecular |
223.4 g/mol |
Nombre IUPAC |
N-(2-methylsulfanylethyl)-1-benzothiophen-7-amine |
InChI |
InChI=1S/C11H13NS2/c1-13-8-6-12-10-4-2-3-9-5-7-14-11(9)10/h2-5,7,12H,6,8H2,1H3 |
Clave InChI |
GHIVOLOAXLVLCB-UHFFFAOYSA-N |
SMILES canónico |
CSCCNC1=CC=CC2=C1SC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



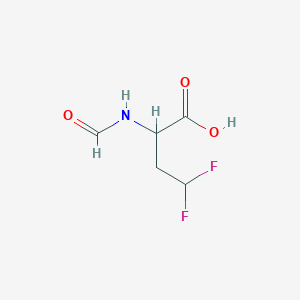

amine](/img/structure/B15274177.png)
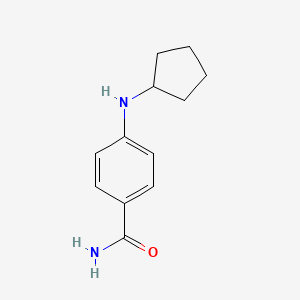
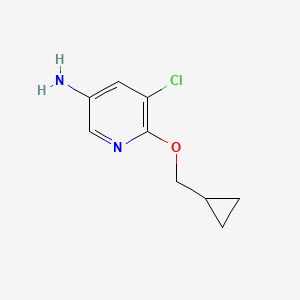
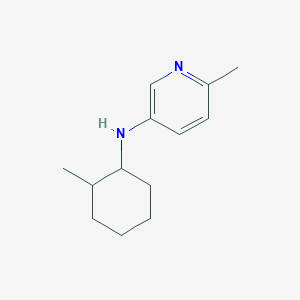
amine](/img/structure/B15274206.png)


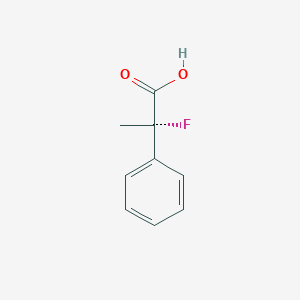
![4-Chloro-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15274227.png)
